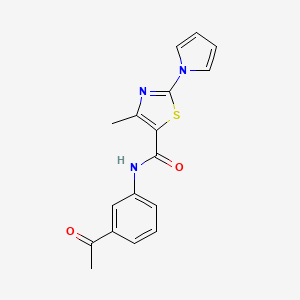![molecular formula C24H20N4O5S B4919195 4-ethoxy-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide](/img/structure/B4919195.png)
4-ethoxy-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide is a complex organic compound with a unique structure that includes an ethoxy group, a benzoxazole ring, and a nitrobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-ethoxy-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the ethoxy group could yield various substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.
Medicine: The compound could be investigated for its potential use as a drug or drug precursor.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would depend on the nature of these interactions and the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-ethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- (4-Ethoxy-3-methoxyphenyl)-N-methyl-N-[(6-nitro-2-thioxo-1,3-benzoxazol-3(2H)-yl)methyl]methanam
Uniqueness
4-ethoxy-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide is unique due to its specific combination of functional groups and its potential applications. Its structure allows for a variety of chemical modifications, making it a versatile compound for research and industrial applications.
Propiedades
IUPAC Name |
4-ethoxy-N-[[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5S/c1-3-32-20-11-7-16(13-19(20)28(30)31)22(29)27-24(34)25-17-8-5-15(6-9-17)23-26-18-10-4-14(2)12-21(18)33-23/h4-13H,3H2,1-2H3,(H2,25,27,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHWHGAJIOJTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4919124.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-indanecarboxamide](/img/structure/B4919147.png)
![(5E)-5-{[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHOXYPHENYL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4919148.png)
![2-(dimethylamino)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]benzamide](/img/structure/B4919156.png)
![5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B4919162.png)

![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepane](/img/structure/B4919184.png)
![1-[(3-Fluorophenyl)methyl]-4-methylsulfonylpiperazine](/img/structure/B4919186.png)
![2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)-1,3-thiazole;hydrobromide](/img/structure/B4919189.png)

![methyl 4-[({[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]benzoate](/img/structure/B4919212.png)
![N-[4-[(4-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide](/img/structure/B4919214.png)
![4-[({3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]benzamide](/img/structure/B4919222.png)
